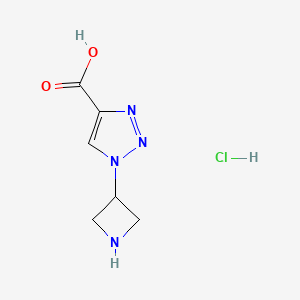

1-(氮杂环丙烷-3-基)-1H-1,2,3-三唑-4-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azetidines are four-membered saturated heterocycles containing one nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

Azetidine derivatives can be synthesized through various methods. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For example, the aza-Michael addition reactions of 1H-imidazole, 1H-benzimidazole, and 1H-indole with (N-Boc-azetidin-3-ylidene)acetate were applied to produce azetidine-imidazole, azetidine-benzimidazole, and azetidine-indole heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary. For example, 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride has a molecular weight of 203.63 and is a powder at room temperature .科学研究应用

生物活性化合物合成

1-(氮杂环丙烷-3-基)-1H-1,2,3-三唑-4-羧酸盐酸盐在生物活性化合物合成中起着至关重要的作用。它的衍生物,特别是那些含有5-氨基-1,2,3-三唑-4-羧酸支架的衍生物,在制备肽模拟物和具有生物活性的化合物方面很有价值。一个值得注意的应用是在三唑类二肽的合成中,它们充当转角诱导剂,而三唑类作为HSP90抑制剂具有活性,在药物开发中显示出巨大的潜力(Ferrini等人,2015)。

抗菌和抗真菌剂

衍生自1-(氮杂环丙烷-3-基)-1H-1,2,3-三唑-4-羧酸盐酸盐的化合物已显示出作为抗菌剂和抗真菌剂的希望。含氮和含硫杂环化合物(包括氮杂环己酮)的合成已被探索用于其药理特性。这些化合物对包括金黄色葡萄球菌和大肠杆菌在内的各种病原体表现出抗菌活性,以及对白色念珠菌表现出的抗真菌活性,展示了它们在解决传染病方面的潜力(Mistry & Desai, 2006)。

抗结核活性

1-(氮杂环丙烷-3-基)-1H-1,2,3-三唑-4-羧酸盐酸盐的结构本身有利于修饰,从而产生具有显着抗结核特性的化合物。已经设计、合成并评估了含有1, 2, 4-三唑的新型氮杂环己酮衍生物对结核分枝杆菌的活性。这些研究突出了该化合物在针对结核病的新型治疗剂开发中的多功能性(Thomas, George, & Harindran, 2014)。

抗菌和抗真菌评价

对1-(氮杂环丙烷-3-基)-1H-1,2,3-三唑-4-羧酸盐酸盐衍生物的进一步研究证明了它们作为抗菌剂和抗真菌剂的有效性。一系列通过Cu(I)催化的点击反应合成的具有芳香酯官能团的1,4-二取代1,2,3-三唑对一系列细菌和真菌病原体表现出有效的活性。这些发现支持了该化合物在发现和开发具有广谱活性的新型抗菌剂中的作用(Kaushik等人,2016)。

安全和危害

属性

IUPAC Name |

1-(azetidin-3-yl)triazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2.ClH/c11-6(12)5-3-10(9-8-5)4-1-7-2-4;/h3-4,7H,1-2H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTPZIFRNZLEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2541653.png)

![6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine](/img/structure/B2541654.png)

![4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2541655.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2541659.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2541664.png)

![N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2541667.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide](/img/structure/B2541668.png)